molecular formula C9H8FN3OS B2491475 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 494789-50-3

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2491475
CAS No.: 494789-50-3
M. Wt: 225.24
InChI Key: ADMXXGRRJTXPDG-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a high-purity chemical reagent designed for advanced pharmaceutical and biological research. This compound is built around the 2-amino-1,3,4-thiadiazole scaffold, a privileged structure in medicinal chemistry known for its significant biological potential and ability to impart favorable pharmacokinetic properties, including metabolic stability and appropriate lipophilicity for enhanced bioavailability . The incorporation of a 3-fluoro-4-methoxyphenyl substituent is a strategic modification to explore structure-activity relationships and optimize interactions with biological targets. The 1,3,4-thiadiazole core is a recognized bioisostere for pyrimidine and pyridazine rings, making it a versatile building block in drug discovery . Derivatives of this scaffold, particularly 2-amino-1,3,4-thiadiazoles, have demonstrated a broad spectrum of pharmacological activities in scientific studies. A key area of research for this compound class is in antimicrobial development, as they have shown promising results against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . The mechanism of action is often associated with the compound's ability to interact strongly with biomolecules like enzymes and DNA, potentially inhibiting critical pathways in pathogens . This reagent is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMXXGRRJTXPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A groundbreaking method developed by Voronkov et al. involves a one-pot synthesis using thiosemicarbazide and carboxylic acid derivatives in the presence of PPE. This approach eliminates toxic chlorinating agents like POCl₃, proceeding via three sequential steps:

  • Formation of a thiosemicarbazone intermediate through condensation of thiosemicarbazide with 3-fluoro-4-methoxybenzoic acid.
  • Cyclodehydration facilitated by PPE, which acts as both a catalyst and dehydrating agent.
  • Aromatization to yield the final 1,3,4-thiadiazole ring.

Reactions are conducted at 80–85°C for 6–8 hours, achieving yields of 70–78%. PPE’s low cost and reusability make this method industrially viable.

Advantages Over Classical Methods

  • Safety : Avoids hazardous POCl₃, reducing environmental and handling risks.
  • Efficiency : Combines three steps into one pot, minimizing intermediate isolation.
  • Scalability : Demonstrated for gram-scale production with consistent yields.

Multi-Step Synthesis via Cyclization Reactions

Hydrazine Hydrate-Mediated Cyclization

A multi-step route reported by Kumar et al. begins with ethyl 5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate. Key steps include:

  • Reflux with hydrazine hydrate in ethanol for 8 hours, forming a pyrazole-hydrazide intermediate.
  • Cyclization with carbon disulfide (CS₂) under alkaline conditions to construct the thiadiazole ring.
  • Acidification to precipitate the product, yielding 78% after recrystallization.

Triazolothiadiazole Derivatives

Further functionalization involves reacting the thiadiazole intermediate with substituted benzoic acids in POCl₃ to form triazolothiadiazole hybrids. While effective, this method’s reliance on POCl₃ limits its green chemistry appeal.

Traditional POCl₃-Mediated Synthesis

Thiosemicarbazide Cyclization

A classical approach adapts the reaction of thiosemicarbazide with 3-fluoro-4-methoxybenzoic acid in POCl₃. Conditions include:

  • Reagent stoichiometry : 1:1.2 molar ratio of thiosemicarbazide to acid.
  • Reaction time : 3 hours at 60°C, yielding 65–70%.

Limitations

  • Toxicity : POCl₃ releases corrosive HCl gas, necessitating stringent safety measures.
  • Byproducts : Requires neutralization with NaOH, complicating purification.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Signals Reference
IR (cm⁻¹) 3328 (N–H), 1671 (C=O), 1366 (S=O), 1278 (C–F)
¹H NMR (ppm) δ 3.85 (s, OCH₃), 6.90–7.80 (aromatic H), 5.27 (NH₂)
MS (m/z) 225.0 (M+H)+, 169.12 (M−H)−

Crystallographic Analysis

Single-crystal X-ray diffraction confirms planar geometry, with bond lengths and angles consistent with thiadiazole rings. The CF₃ group in analogs induces torsional strain, affecting packing efficiency.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Toxicity Scalability
PPE-mediated Thiosemicarbazide, PPE 78 Low High
Hydrazine cyclization Hydrazine hydrate 78 Moderate Moderate
POCl₃-based POCl₃ 70 High Low

Key Findings :

  • PPE methods are optimal for large-scale, eco-friendly production.
  • Multi-step routes enable functional diversification but require toxic reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 2 participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.
    Example :
    C9H8FN3OS+CH3COClC11H10FN3O2S+HCl\text{C}_9\text{H}_8\text{FN}_3\text{OS} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{11}\text{H}_{10}\text{FN}_3\text{O}_2\text{S} + \text{HCl}
    Yields range from 65–85% under anhydrous conditions .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce imines. This reaction is pivotal in synthesizing heterocyclic hybrids like imidazo[2,1-b][1, thiadiazoles .

Cycloaddition and Domino Reactions

The thiadiazole core facilitates cycloaddition pathways:

  • [4+1] Cycloaddition : Reacts with aldehydes and isocyanides under solvent-free microwave irradiation (120°C, 5 min) to form 2-arylimidazo[2,1-b][1,3,] thiadiazoles .

Reaction ComponentRoleOptimal ConditionsYield (%)
Aldehyde (e.g., 4-Cl-C₆H₄CHO)Electrophilic partner120°C, 5 min, MW irradiation98
Isocyanide (e.g., tert-butyl)Nucleophilic trapping agentSolvent-free85–98

Electrophilic Aromatic Substitution

The 3-fluoro-4-methoxyphenyl group directs electrophiles to specific positions:

  • Nitration : Occurs at the para position to the methoxy group (ortho to fluorine) under mixed acid (HNO₃/H₂SO₄).

  • Halogenation : Bromination (Br₂/FeBr₃) preferentially targ

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits promising anticancer activity. The mechanisms through which it operates include:

  • Inhibition of DNA and RNA Synthesis : This compound has been shown to inhibit the synthesis of nucleic acids without affecting protein synthesis, a critical pathway in cancer cell proliferation .
  • Targeting Kinases : The thiadiazole ring can interact with key kinases involved in tumorigenesis, making it a candidate for developing targeted cancer therapies .

Antimicrobial and Antiinflammatory Activities

In addition to its anticancer properties, derivatives of thiadiazole compounds have been reported to possess various pharmacological activities:

  • Antibacterial and Antifungal Effects : Studies have demonstrated that thiadiazole derivatives can effectively combat bacterial and fungal infections .
  • Anti-inflammatory Properties : These compounds also exhibit anti-inflammatory effects, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFindings
Demonstrated significant growth inhibition against various cancer cell lines (e.g., SNB-19) with a percent growth inhibition of up to 86.61%.
Highlighted the potential of thiadiazole derivatives in treating hepatocellular carcinoma and lung cancer through in vitro studies.
Reviewed multiple pharmacological activities associated with 1,3,4-thiadiazole derivatives including anticancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as glycogen synthase kinase-3 beta, which plays a role in various cellular processes . The inhibition of this enzyme can lead to changes in cell signaling pathways, affecting cell growth and survival.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazol-2-amine Derivatives
Compound Name Substituents Biological Activity IC₅₀/EC₅₀ (μg/mL) Key Findings
Target Compound 3-Fluoro-4-methoxyphenyl Anticancer (inferred) N/A Structural similarity suggests potential activity against breast cancer .
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Anticancer, GSK-3 inhibition N/A Demonstrated hypoglycemic activity and GSK-3 inhibition .
Schiff base derivatives (e.g., Compound 11) Thiophen-2-yl + aromatic aldehyde Anticancer (HeLa, MCF7) 1.28 (MCF7) Highest potency against breast cancer (MCF7) via hydrogen bonding .
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 3-Methoxyphenyl Not specified (structural similarity: 0.99) N/A High structural similarity to target compound .
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Cytotoxic, market availability N/A Widely studied for industrial production and cytotoxic effects .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl) 4-Methylphenyl + chlorobenzylidene Insecticidal, fungicidal N/A Broad-spectrum pesticidal activity due to chlorobenzylidene moiety .

Key Structural and Functional Differences

  • Substituent Position : The target compound’s 3-fluoro-4-methoxy substitution pattern distinguishes it from analogs like 5-(4-fluorophenyl)- derivatives, which exhibit stronger GSK-3 inhibition . The meta-fluoro and para-methoxy groups may enhance membrane permeability and target specificity .
  • Schiff Base Modifications : Derivatives incorporating Schiff base moieties (e.g., N-benzylidene groups) show improved anticancer activity due to additional hydrogen-bonding interactions with biological targets, as seen in Compound 11 .

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C9H8FN3OS
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 494789-50-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with substituted anilines. The method often includes the use of thiosemicarbazide and various aromatic aldehydes to yield the final product. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity against various bacterial and fungal strains. The following table summarizes the antibacterial and antifungal activities observed in studies involving thiadiazole derivatives:

CompoundActivity TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)
A1AntibacterialS. aureus1532
A2AntibacterialE. coli1816
B2AntifungalA. niger2024
B1AntifungalC. albicans1732

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. Studies demonstrate that halogen substitutions on the phenyl ring enhance antibacterial activity, particularly against Gram-positive bacteria .

The proposed mechanism by which thiadiazole derivatives exert their antimicrobial effects includes interference with bacterial cell wall synthesis and disruption of cellular processes. The presence of the fluorine atom and methoxy group in this compound is believed to contribute to its enhanced potency compared to other derivatives lacking these substitutions .

Case Studies

  • Antibacterial Activity Study :
    In a study conducted by Mahendrasinh et al., various thiadiazole derivatives were synthesized and screened for antibacterial activity using the disc diffusion method. The results indicated that compounds A2 and B2 exhibited substantial activity against multiple strains of bacteria, suggesting their potential as lead compounds for antibiotic development .
  • Antifungal Efficacy :
    Another study highlighted the antifungal properties of thiadiazole derivatives against Aspergillus species. Compounds with specific substitutions showed inhibition rates comparable to established antifungal agents like fluconazole, indicating their therapeutic potential in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine?

Synthesis typically involves cyclization of thiosemicarbazide derivatives with fluorinated aromatic carboxylic acids under acidic conditions. For example:

  • Step 1: React 3-fluoro-4-methoxybenzoic acid with thiosemicarbazide in the presence of concentrated sulfuric acid to form a thiadiazole ring.
  • Step 2: Purify via recrystallization (ethanol/water mixtures) and confirm purity using TLC or HPLC .
  • Key reagents: POCl₃ or H₂SO₄ for cyclization; NaOH for pH adjustment during precipitation .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography is the gold standard for confirming bond lengths, angles, and dihedral angles between the thiadiazole core and substituted phenyl ring. For example, the dihedral angle between the thiadiazole and fluorophenyl groups is typically 15–30°, influencing electronic conjugation .
  • Spectroscopic methods: NMR (¹H/¹³C) confirms substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR). FT-IR identifies N–H stretches (~3300 cm⁻¹) and C–S vibrations (~670 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy) influence bioactivity?

  • Fluorine’s role: Enhances lipophilicity and metabolic stability via C–F bond strength. In antimicrobial assays, fluorinated analogs show 2–4× higher potency than non-fluorinated derivatives due to improved membrane permeability .
  • Methoxy group: Modulates electron density on the phenyl ring, affecting π-π stacking with target proteins (e.g., fungal CYP51 enzymes). SAR studies suggest methoxy at the 4-position optimizes antifungal activity .
  • Methodology: Compare IC₅₀ values across analogs using standardized microdilution assays (CLSI guidelines) .

Q. How can computational modeling predict binding modes with biological targets?

  • Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The thiadiazole core often forms hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR).
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Fluorophenyl groups show stable hydrophobic interactions in ATP-binding pockets .
  • Validation: Cross-reference with experimental IC₅₀ data and mutagenesis studies .

Q. How to resolve contradictions in spectral or crystallographic data?

  • Case example: Discrepancies in NMR splitting patterns may arise from rotameric equilibria of the methoxy group. Use variable-temperature NMR to confirm dynamic effects .
  • Crystallographic refinement: Apply restraints to anisotropic displacement parameters (e.g., for disordered fluorine atoms) using SHELXL. Hydrogen bonding networks (N–H⋯N/O) stabilize crystal packing and validate structural assignments .

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